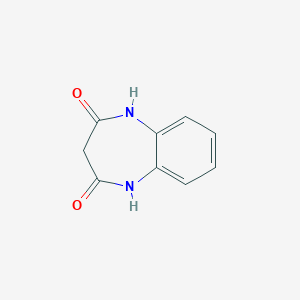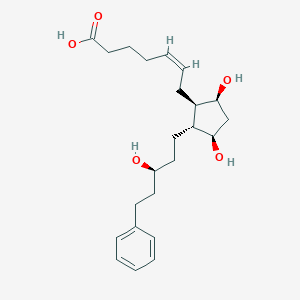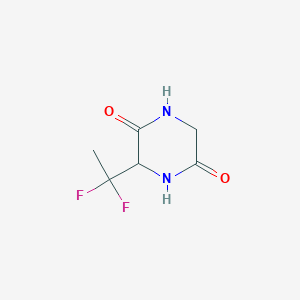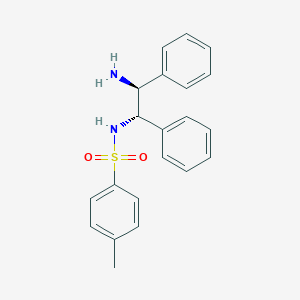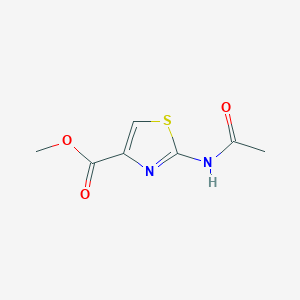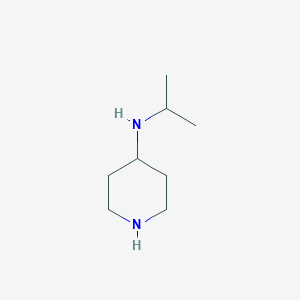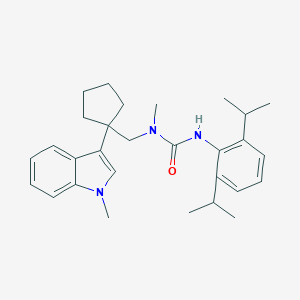
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- is a chemical compound used in scientific research. It is commonly known as BI-9564 and has been studied for its potential use in cancer treatment. In
Mécanisme D'action
BI-9564 works by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones. This results in the inhibition of gene expression, leading to the suppression of cancer cell growth. BI-9564 has been found to be highly selective for BET proteins and does not affect other bromodomain-containing proteins.
Effets Biochimiques Et Physiologiques
BI-9564 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. BI-9564 has also been found to modulate the immune system by increasing the production of cytokines and enhancing T-cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BI-9564 is its high selectivity for BET proteins, which makes it a promising candidate for cancer treatment. However, one of the limitations of BI-9564 is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the high cost of production may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on BI-9564. One area of research is to explore its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of research is to investigate its use in other diseases, such as inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method and improve the cost-effectiveness of BI-9564 production.
Conclusion:
In conclusion, BI-9564 is a promising compound that has shown potential for cancer treatment. Its selective targeting of BET proteins makes it a promising candidate for cancer therapy. Further research is needed to explore its full therapeutic potential and optimize its production for clinical use.
Méthodes De Synthèse
BI-9564 is a complex organic compound that is synthesized using several steps. The synthesis method involves the use of various reagents and solvents, including but not limited to, tert-butyl isocyanate, 2,6-diisopropylaniline, and 1-methyl-1H-indole-3-carboxaldehyde. The final product is obtained by purifying the crude product using column chromatography and recrystallization.
Applications De Recherche Scientifique
BI-9564 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a critical role in regulating gene expression, and their dysregulation has been linked to various types of cancer. BI-9564 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Propriétés
Numéro CAS |
145131-58-4 |
|---|---|
Nom du produit |
Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-methyl-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- |
Formule moléculaire |
C29H39N3O |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
3-[2,6-di(propan-2-yl)phenyl]-1-methyl-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H39N3O/c1-20(2)22-13-11-14-23(21(3)4)27(22)30-28(33)32(6)19-29(16-9-10-17-29)25-18-31(5)26-15-8-7-12-24(25)26/h7-8,11-15,18,20-21H,9-10,16-17,19H2,1-6H3,(H,30,33) |
Clé InChI |
UJWKCRLQJIAEGM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(C)CC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(C)CC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Autres numéros CAS |
145131-58-4 |
Synonymes |
3-(2,6-dipropan-2-ylphenyl)-1-methyl-1-[[1-(1-methylindol-3-yl)cyclope ntyl]methyl]urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



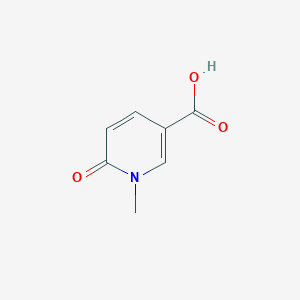
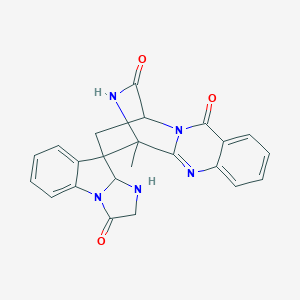
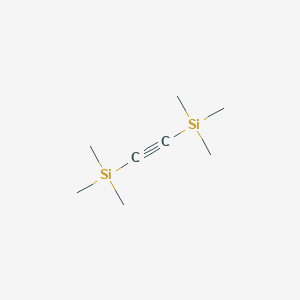
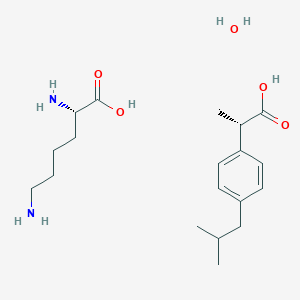

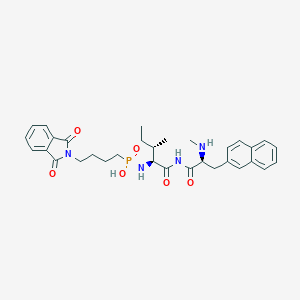
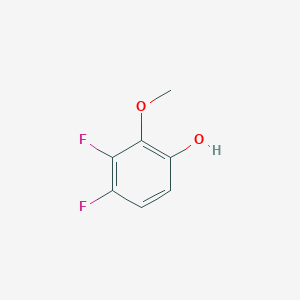
![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
